1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione 1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1232799-90-4
VCID: VC2830428
InChI: InChI=1S/C17H13N5O3/c23-13-8-9-14(24)22(13)20-16-12(7-4-10-18-16)17-19-15(21-25-17)11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,18,20)
SMILES: C1CC(=O)N(C1=O)NC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4
Molecular Formula: C17H13N5O3
Molecular Weight: 335.32 g/mol

1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione

CAS No.: 1232799-90-4

Cat. No.: VC2830428

Molecular Formula: C17H13N5O3

Molecular Weight: 335.32 g/mol

* For research use only. Not for human or veterinary use.

1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione - 1232799-90-4

Specification

CAS No. 1232799-90-4
Molecular Formula C17H13N5O3
Molecular Weight 335.32 g/mol
IUPAC Name 1-[[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]pyrrolidine-2,5-dione
Standard InChI InChI=1S/C17H13N5O3/c23-13-8-9-14(24)22(13)20-16-12(7-4-10-18-16)17-19-15(21-25-17)11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,18,20)
Standard InChI Key UEPULRABDAKTHD-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)NC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4
Canonical SMILES C1CC(=O)N(C1=O)NC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4

Introduction

Chemical Identity and Basic Properties

1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione belongs to the class of pyrrolidine-2,5-diones, characterized by a distinctive structure featuring an oxadiazole ring, a pyridine moiety, and a pyrrolidine-2,5-dione component connected through an amino bridge. The compound is primarily utilized in research settings due to its specialized chemical structure and potential biological activities.

The fundamental chemical identification parameters for this compound are presented in Table 1, compiled from commercial supplier information and chemical databases.

Table 1: Chemical Identity Parameters of 1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione

ParameterInformation
CAS Number1232799-90-4
Molecular FormulaC₁₇H₁₃N₅O₃
Molecular Weight335.32 g/mol
MDL NumberMFCD14703590
Storage ConditionsAmbient Temperature

The compound contains multiple nitrogen-containing components that contribute to its potential research significance, particularly in pharmaceutical investigations. The presence of the 1,2,4-oxadiazole ring with a phenyl substituent, coupled with the pyrrolidine-2,5-dione structure, creates a scaffold with potential biological activity .

SupplierCatalog IdentifierPackage SizesNotes
Apollo Scientific (via VWR)APOSOR311033500 mg, 1 gAvailable through VWR International
Vulcan ChemVC2830428Not specifiedFor research use only
Other suppliersVariousVariousIncluding Parchem and Hölzel Diagnostika

When sourcing this compound for research applications, it is advisable to verify the purity specifications and obtain a certificate of analysis from the supplier to ensure suitability for the intended research purpose. The compound is classified as a specialty research material and should be used accordingly.

Comparison with Structurally Related Compounds

Understanding the relationship between 1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione and structurally similar compounds provides valuable context for research applications. Several related compounds share either the oxadiazole moiety or the pyrrolidine-2,5-dione structure.

Table 5: Comparison with Related Compounds

CompoundStructural RelationshipMolecular WeightKey Differences
1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-olContains 3-phenyl-1,2,4-oxadiazole moiety245.28 g/molContains hydroxyl group; different linking structure
3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dioneContains pyrrolidine-2,5-dione moiety266.29 g/molDifferent substitution pattern; lacks oxadiazole ring
3-(4-aminophenyl)pyrrolidine-2,5-dioneSimpler pyrrolidine-2,5-dione derivativeNot specifiedShows moderate aromatase inhibition (IC₅₀ = 20 μM)

The biological activity data available for some of these related compounds suggests potential directions for investigating the properties of 1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione. For instance, the aromatase inhibitory activity observed in certain pyrrolidine-2,5-dione derivatives indicates a possible biological target for exploration .

The importance of specific structural features is highlighted by research on (aminophenyl)pyrrolidine-2,5-diones, which demonstrated that unsubstituted phenylpyrrolidinediones were inactive in enzyme inhibition assays, while the presence of a primary amine moiety was crucial for potent inhibition of aromatase activity . This structure-activity relationship could inform investigations into the potential biological activity of 1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione.

Future Research Directions

The complex structure of 1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione presents numerous opportunities for further investigation. Several promising research directions include:

  • Comprehensive characterization of physical, chemical, and spectroscopic properties to establish a complete profile of this compound.

  • Evaluation of potential biological activities, particularly enzyme inhibition studies focusing on aromatase and related enzymes, based on the activity of structurally similar compounds.

  • Investigation of structure-activity relationships through systematic modification of the basic scaffold to identify key structural features responsible for specific activities.

  • Development of more efficient synthetic methodologies for this and related compounds, addressing the challenges noted in synthesizing complex pyrrolidine-2,5-dione derivatives.

  • Exploration of potential applications in materials science, considering the unique electronic properties of heterocyclic compounds containing oxadiazole rings.

The limited information currently available about this specific compound in the scientific literature suggests that it represents a relatively unexplored chemical entity with potential value in multiple research domains.

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